

(S)-1-(4-Cyanophenyl)ethanol chemical properties

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Compound of Interest

Compound Name: (S)-1-(4-Cyanophenyl)ethanol

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An In-depth Technical Guide to the Chemical Properties and Applications of **(S)-1-(4-Cyanophenyl)ethanol**

Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-1-(4-Cyanophenyl)ethanol is a chiral secondary benzylic alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereogenic center and versatile functional groups—a hydroxyl, a cyano, and an aromatic ring—make it a valuable chiral building block for the synthesis of complex, high-value molecules, particularly stereochemically pure Active Pharmaceutical Ingredients (APIs)[1][2]. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, grounded in established scientific principles and methodologies. We will explore the causality behind its reactivity, detail validated synthetic protocols, and present its characterization profile to serve as a foundational resource for professionals in drug development and organic synthesis.

Core Compound Identification

Precise identification is the cornerstone of chemical research and development. The following table summarizes the key identifiers for **(S)-1-(4-Cyanophenyl)ethanol**.

| Identifier | Value | Source(s) |
|---------------------------------|-------------------------------------|-----------|
| IUPAC Name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | [3] |
| Synonyms | (S)-4-(1-Hydroxyethyl)benzonitrile | [3][4] |
| (S)-1-(4-Isocyanophenyl)ethanol | [4] | |
| CAS Number | 101219-71-0 | [1][3][5] |
| Molecular Formula | C ₉ H ₉ NO | [3][6] |
| Molecular Weight | 147.17 g/mol | [3][6] |
| InChIKey | XGAVOODMMBMCKV-ZETCQYMHSA-N | [3] |

Physicochemical and Optical Properties

The physical and optical characteristics of a compound are critical for process development, purification, and characterization. **(S)-1-(4-Cyanophenyl)ethanol** is a chiral molecule, and its most distinguishing feature is its ability to rotate plane-polarized light, a property known as optical activity[7].

| Property | Value (Predicted/Reported) | Source(s) |
|-----------------------|---|-------------------|
| Appearance | White to off-white solid or colorless oil | General Knowledge |
| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [3] |
| Density | 1.12 ± 0.1 g/cm ³ (Predicted) | [3] |
| Flash Point | 130.0 ± 22.6 °C (Predicted) | [3] |
| Refractive Index | 1.556 (Predicted) | [3] |
| Optical Rotation, [α] | Specific rotation is a key parameter but is highly dependent on solvent, concentration, temperature, and wavelength.[7][8][9] Enantiomers rotate plane-polarized light with equal magnitude but in opposite directions.[7] The (S)-enantiomer's specific rotation must be determined experimentally under defined conditions. | General Knowledge |

Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of **(S)-1-(4-Cyanophenyl)ethanol** is derived from the distinct reactivity of its two primary functional moieties: the secondary benzylic alcohol and the aromatic nitrile. The interplay between these groups, particularly the electron-withdrawing nature of the cyano group, dictates the molecule's overall chemical behavior.

Reactivity of the Secondary Benzylic Alcohol

The hydroxyl group is located at a benzylic position, which confers enhanced reactivity compared to a standard secondary alcohol. This is primarily due to the ability of the adjacent aromatic ring to stabilize reaction intermediates.

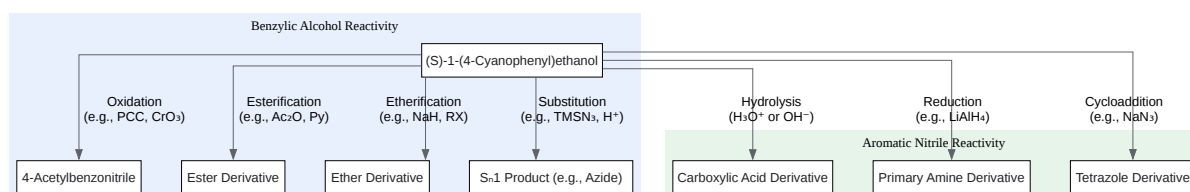
- **Substitution Reactions (S_N1 Pathway):** Benzylic alcohols readily undergo nucleophilic substitution, often via an S_N1 mechanism.^[10] The rate-determining step is the formation of a benzylic carbocation, which is significantly stabilized by resonance with the phenyl ring.^[10] However, the strongly electron-withdrawing cyano group (-CN) at the para position will destabilize this carbocation intermediate, making S_N1 reactions slower than for benzylic alcohols with electron-donating or neutral substituents.^{[11][12]} Despite this, the position remains activated for dehydrative substitutions.^[11]
- **Oxidation:** Like other secondary alcohols, the benzylic alcohol can be oxidized to the corresponding ketone, 4-acetylbenzonitrile. Strong oxidizing agents like $KMnO_4$ or $Na_2Cr_2O_7$ can achieve this transformation.^[10] Milder, more selective reagents are typically employed to avoid over-oxidation or side reactions. The kinetics of such oxidations are influenced by the electronic nature of the aromatic substituent.^[12]
- **Esterification and Etherification:** The hydroxyl group can readily react with acyl chlorides or anhydrides to form esters, or undergo Williamson ether synthesis under basic conditions. Catalytic methods for benzylation using secondary benzyl alcohols have also been developed, proceeding under mild conditions.^[13]

Reactivity of the Aromatic Nitrile

The cyano group is a versatile functional handle that can be transformed into a wide array of other functionalities, making it a valuable synthetic precursor.^{[14][15]}

- **Hydrolysis:** The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(1-hydroxyethyl)benzoic acid) or, under milder conditions, an amide.
- **Reduction:** The cyano group can be reduced to a primary amine (4-(1-hydroxyethyl)benzylamine) using strong reducing agents like lithium aluminum hydride ($LiAlH_4$) or through catalytic hydrogenation.
- **Organometallic Additions:** Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond to form, after hydrolysis, ketones.
- **Cycloadditions:** The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

The following diagram illustrates the principal reactivity pathways.



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Key reactivity pathways for **(S)-1-(4-Cyanophenyl)ethanol**.

Asymmetric Synthesis: The Gateway to Enantiopurity

The production of enantiomerically pure **(S)-1-(4-Cyanophenyl)ethanol** is paramount for its use in pharmaceutical synthesis, as the biological activity of chiral drugs is often exclusive to a single enantiomer.^[2] The most efficient and widely adopted strategy is the asymmetric reduction of the prochiral ketone precursor, 4-acetylbenzonitrile.

Methodologies: Biocatalysis vs. Chemocatalysis

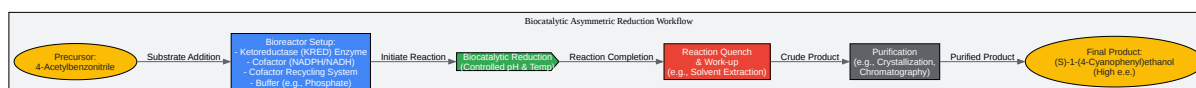
Two primary methodologies dominate the asymmetric synthesis landscape:

- **Biocatalysis:** This "green chemistry" approach utilizes enzymes, typically ketoreductases (KREDs) or whole-cell systems containing alcohol dehydrogenases (ADHs), to perform the reduction.^{[16][17]}
 - **Expertise & Experience:** The choice of biocatalysis is driven by its unparalleled stereoselectivity, often achieving >99% enantiomeric excess (e.e.). Reactions are

conducted under mild, aqueous conditions (neutral pH, room temperature), minimizing by-product formation and environmental impact.[18] The inherent challenge lies in enzyme discovery, engineering, and optimization to ensure high catalytic activity and stability under process conditions.[19]

- Trustworthiness: The self-validating nature of a biocatalytic process comes from the high fidelity of the enzyme's active site. Once a suitable enzyme is identified and the process optimized, the stereochemical outcome is highly reproducible.
- Chemocatalysis: This method employs chiral metal complexes (e.g., Ru, Rh, Ir-based catalysts) with chiral ligands to direct the stereochemical outcome of hydrogenation or transfer hydrogenation reactions.
 - Expertise & Experience: Chemocatalysis offers broader substrate scope and tolerance to non-aqueous solvents. However, it can require higher temperatures and pressures, and the cost and toxicity of heavy metal catalysts, along with the need for their complete removal from the final product, are significant considerations in pharmaceutical manufacturing.

The following workflow diagram illustrates the general process for biocatalytic asymmetric reduction.



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Workflow for biocatalytic synthesis.

Example Experimental Protocol: Whole-Cell Bioreduction

This protocol is a representative example based on established methodologies for asymmetric ketone reduction.^{[18][20]}

- **Biocatalyst Preparation:** A suitable microorganism known for expressing appropriate alcohol dehydrogenases (e.g., *Lactobacillus paracasei*, *Acetobacter* sp.) is cultured in a suitable growth medium until reaching the late exponential phase.^{[18][20]} The cells are harvested by centrifugation and washed with a sterile buffer (e.g., 50 mM potassium phosphate, pH 7.0).
- **Reaction Setup:** In a temperature-controlled vessel, the washed cells (the whole-cell biocatalyst) are re-suspended in the same buffer. A co-substrate for cofactor regeneration, such as isopropanol or glucose, is added.
- **Substrate Addition:** The substrate, 4-acetylbenzonitrile, is added to the cell suspension. Due to its limited aqueous solubility, it may be added neat or as a solution in a water-miscible co-solvent.
- **Bioconversion:** The reaction mixture is incubated at a controlled temperature (e.g., 25-30 °C) with gentle agitation. The reaction progress is monitored by periodically taking samples and analyzing them by HPLC or GC to determine substrate conversion and the enantiomeric excess of the product.
- **Work-up and Isolation:** Once the reaction reaches completion, the cells are removed by centrifugation or filtration. The aqueous supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude **(S)-1-(4-Cyanophenyl)ethanol** can be purified further by silica gel chromatography or crystallization, if necessary, to yield the final product with high chemical and enantiomeric purity.

Applications in Research and Drug Development

The primary application of **(S)-1-(4-Cyanophenyl)ethanol** is as a chiral intermediate in the synthesis of pharmaceuticals.^{[1][2]} Its stereocenter is often incorporated into the final API, where specific stereochemistry is critical for efficacy and safety.^[2] The presence of both the

hydroxyl and cyano groups allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures.

Spectroscopic Characterization

Unambiguous characterization is achieved through a combination of spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals:
 - A multiplet in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the four protons on the disubstituted benzene ring.
 - A quartet at approx. 4.9-5.1 ppm for the single proton on the stereocenter (-CHOH), coupled to the adjacent methyl protons.
 - A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift variable depending on concentration and solvent.
 - A doublet at approx. 1.4-1.6 ppm for the three protons of the methyl group (-CH₃), coupled to the methine proton.[\[21\]](#)
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (including the ipso-carbons attached to the cyano and alcohol groups), the nitrile carbon (approx. 118-122 ppm), the carbinol carbon (approx. 68-72 ppm), and the methyl carbon (approx. 25-27 ppm).[\[21\]](#)
- IR Spectroscopy: The infrared spectrum will feature a strong, sharp absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch, and a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
- Chiral HPLC/GC: The most critical analysis for this compound is the determination of enantiomeric purity. This is performed using a chiral stationary phase column, which can separate the (S) and (R) enantiomers, allowing for the precise calculation of enantiomeric excess (e.e.).

Safety and Handling

(S)-1-(4-Cyanophenyl)ethanol is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably a chemical fume hood.[3]

- Hazard Classifications:
 - Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[3]
 - Causes skin irritation (H315) and serious eye irritation (H319).[3]
 - May cause respiratory irritation (H335).[3]
- Recommended Personal Protective Equipment (PPE):
 - Wear protective gloves, protective clothing, and eye/face protection (safety goggles or face shield).[3][22]
- Handling Precautions:
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][23]
 - Wash hands and any exposed skin thoroughly after handling.[3][22]
 - Do not eat, drink, or smoke when using this product.[3]
- Storage:
 - Store in a well-ventilated place. Keep the container tightly closed.[3]
 - Store locked up.[3]

In case of exposure, follow standard first-aid measures and seek medical attention.[3][22][23]

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